molecular formula C11H14BrClO B13565856 1-(3-Bromopropyl)-5-chloro-2-ethoxybenzene

1-(3-Bromopropyl)-5-chloro-2-ethoxybenzene

Cat. No.: B13565856
M. Wt: 277.58 g/mol
InChI Key: JCVPTFRDTAKPIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromopropyl)-5-chloro-2-ethoxybenzene is an organic compound with a complex structure, featuring a benzene ring substituted with bromopropyl, chloro, and ethoxy groups

Preparation Methods

The synthesis of 1-(3-Bromopropyl)-5-chloro-2-ethoxybenzene typically involves multi-step organic reactions. One common method includes the bromination of 3-propyl-5-chloro-2-ethoxybenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(3-Bromopropyl)-5-chloro-2-ethoxybenzene undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Bromopropyl)-5-chloro-2-ethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-5-chloro-2-ethoxybenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromopropyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of their function. The chloro and ethoxy groups may influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-(3-Bromopropyl)-5-chloro-2-ethoxybenzene can be compared with similar compounds such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H14BrClO

Molecular Weight

277.58 g/mol

IUPAC Name

2-(3-bromopropyl)-4-chloro-1-ethoxybenzene

InChI

InChI=1S/C11H14BrClO/c1-2-14-11-6-5-10(13)8-9(11)4-3-7-12/h5-6,8H,2-4,7H2,1H3

InChI Key

JCVPTFRDTAKPIC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)CCCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.